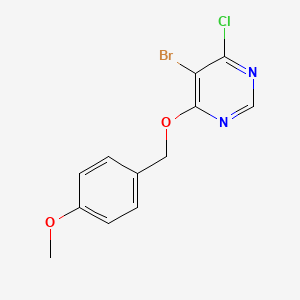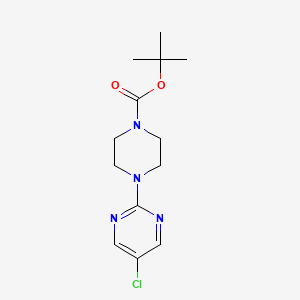
5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine
描述
5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and a methoxybenzyl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-5-bromopyrimidine.
Methoxybenzylation: The 4-chloro-5-bromopyrimidine is reacted with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), elevated temperatures.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxybenzyl group.
Reduction Products: Alcohols or alkanes derived from the methoxybenzyl group.
Coupling Products: Biaryl derivatives formed through Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Organic Synthesis: 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development. It can be used as a precursor in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Industry:
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards these targets. The methoxybenzyl group can also play a role in modulating the compound’s pharmacokinetic properties.
相似化合物的比较
4-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Bromo-4-chloro-6-((4-methoxybenzyl)oxy)pyrimidine.
5-Bromo-2-(4-methoxybenzylamino)pyrimidine: A structurally related compound with an amino group instead of an oxy group.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A compound with similar functional groups but different substitution patterns.
Uniqueness: this compound is unique due to the specific combination of bromine, chlorine, and methoxybenzyl groups attached to the pyrimidine ring
属性
IUPAC Name |
5-bromo-4-chloro-6-[(4-methoxyphenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-17-9-4-2-8(3-5-9)6-18-12-10(13)11(14)15-7-16-12/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFCDTDRDRISSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)

![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)







